

# Tubeimoside I signaling pathways in apoptosis and autophagy.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Tubeimoside I** Signaling in Apoptosis and Autophagy

#### Introduction

**Tubeimoside I** (TBM-I), also known as TBMS1, is a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2][3] Emerging evidence has highlighted its potent anti-cancer activities across a spectrum of malignancies, including lung, breast, colorectal, and glioma cell lines.[1][4][5][6][7] TBM-I exerts its therapeutic effects by modulating multiple critical cellular processes, primarily apoptosis and autophagy, through a complex network of signaling pathways.[1][8][9] This technical guide provides a comprehensive overview of the molecular mechanisms of TBM-I, focusing on its role in apoptosis and autophagy, with detailed data summaries, experimental protocols, and pathway visualizations for researchers and drug development professionals.

## **Quantitative Data Summary**

The cytotoxic and modulatory effects of **Tubeimoside I** are dose-dependent and vary across different cancer cell lines.

## Table 1: IC50 Values of Tubeimoside I in Various Cancer Cell Lines



| Cell Line | Cancer Type                     | IC50 Value (μM)                                                 | Citation(s) |
|-----------|---------------------------------|-----------------------------------------------------------------|-------------|
| DU145     | Prostate Cancer                 | ~10                                                             | [10][11]    |
| PC3       | Prostate Cancer                 | ~20                                                             | [10][11]    |
| A549      | Lung Cancer                     | Not specified,<br>effective at 4-16<br>μmol/L                   | [1]         |
| PC9       | Lung Cancer                     | Not specified,<br>effective at 8-16<br>µmol/L                   | [1][12]     |
| SKOV-3    | Ovarian Cancer                  | Not specified,<br>effective dose- and<br>time-dependently       | [2]         |
| U251      | Glioma                          | Not specified,<br>effective at 30 μg/ml                         | [13]        |
| HepG2     | Liver Cancer                    | Not specified,<br>effective at 15-30 μM                         | [14]        |
| HCT-116   | Colon Cancer                    | Not specified,<br>effective dose-<br>dependently (0.5-10<br>μΜ) | [14]        |
| SCC15     | Oral Squamous Cell<br>Carcinoma | 11.6 (at 24h)                                                   | [15]        |
| CAL27     | Oral Squamous Cell<br>Carcinoma | 14.6 (at 24h)                                                   | [15]        |

Table 2: Effects of Tubeimoside I on Key Signaling Proteins



| Target Protein        | Pathway                 | Effect                      | Cell Line(s)                         | Citation(s)                   |
|-----------------------|-------------------------|-----------------------------|--------------------------------------|-------------------------------|
| Apoptosis-<br>Related |                         |                             |                                      |                               |
| Bax                   | Intrinsic<br>Apoptosis  | Upregulation                | A549, PC9,<br>SKOV-3, DU145,<br>U251 | [1][2][6][10][12]<br>[16][17] |
| Bcl-2                 | Intrinsic<br>Apoptosis  | Downregulation              | A549, SKOV-3,<br>DU145, U251         | [1][2][6][10][13]<br>[16][17] |
| Cleaved<br>Caspase-3  | Caspase<br>Cascade      | Upregulation/Acti<br>vation | A549, SKOV-3,<br>DU145, U251         | [1][2][10][11][18]<br>[19]    |
| Cleaved<br>Caspase-9  | Caspase<br>Cascade      | Upregulation/Acti<br>vation | A549                                 | [1]                           |
| Cleaved PARP          | Apoptosis<br>Execution  | Upregulation                | A549                                 | [1]                           |
| p-Akt                 | PI3K/Akt<br>Pathway     | Downregulation              | U251, Breast<br>Cancer Cells         | [3][13][20]                   |
| p-JNK                 | MAPK Pathway            | Upregulation/Acti<br>vation | A549, PC9,<br>DU145                  | [1][11][12]                   |
| p-p38                 | MAPK Pathway            | Upregulation/Acti<br>vation | DU145                                | [11]                          |
| p-ERK1/2              | MAPK Pathway            | Upregulation/Acti<br>vation | SKOV-3,<br>Melanoma Cells            | [2][21][22]                   |
| c-FLIP                | Extrinsic<br>Apoptosis  | Downregulation              | Various Cancer<br>Cells              | [3][23]                       |
| Autophagy-<br>Related |                         |                             |                                      |                               |
| Beclin 1              | Autophagy<br>Initiation | Upregulation                | HepG2                                | [24]                          |



| LC3-II | Autophagosome<br>Formation | Upregulation/Acc<br>umulation | HepG2, CRC<br>Cells, Melanoma<br>Cells | [4][21][24] |
|--------|----------------------------|-------------------------------|----------------------------------------|-------------|
| p-AMPK | AMPK Pathway               | Upregulation/Acti<br>vation   | HepG2, CRC<br>Cells                    | [4][24][25] |
| p-mTOR | mTOR Pathway               | Downregulation                | Various Cancer<br>Cells                | [1][5]      |

## **Signaling Pathways in Apoptosis**

TBM-I primarily induces apoptosis through the intrinsic mitochondrial pathway, often initiated by oxidative stress. It also modulates other key survival pathways like PI3K/Akt and MAPK to sensitize cancer cells to apoptosis.

## **Intrinsic (Mitochondrial) Apoptosis Pathway**

The most documented mechanism of TBM-I-induced apoptosis involves the mitochondria. TBM-I treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS). [10][11][18] This oxidative stress induces mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential.[10] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[18][19]

The process is tightly regulated by the Bcl-2 family of proteins. TBM-I upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1][2][6][13][17] This shift in the Bax/Bcl-2 ratio is a critical factor that facilitates mitochondrial permeabilization.[6][17] Once in the cytoplasm, cytochrome c associates with Apaf-1 to activate caspase-9, the initiator caspase in this pathway.[1] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like PARP.[1][2][10]

#### Modulation of PI3K/Akt and MAPK Pathways

TBM-I's pro-apoptotic activity is also mediated by its inhibitory effects on pro-survival signaling cascades.



- PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and it is often overactive in cancer.[26][27][28] TBM-I has been shown to suppress the phosphorylation (activation) of Akt, thereby inhibiting this pathway.[13] This inhibition prevents the downstream suppression of apoptotic factors and contributes to cell death. In some contexts, TBM-I directly binds to and suppresses mTOR kinase, further disrupting this survival axis.[1][5]
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including JNK, p38, and ERK, plays a dual role in cell fate. TBM-I treatment activates the stress-activated kinases JNK and p38.[1][11][12] Activation of the JNK pathway, in particular, has been directly linked to TBM-I-induced apoptosis in lung cancer cells.[12] In some cell types like ovarian cancer, TBM-I also activates the ERK1/2 pathway, which contributes to its proapoptotic effects.[2][22]

#### **Extrinsic Apoptosis Pathway Sensitization**

TBM-I can also sensitize cancer cells to apoptosis induced by external signals, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3][23] It achieves this by downregulating c-FLIP, a key inhibitor of the extrinsic pathway. This downregulation is mediated by the deubiquitinase STAMBPL1, making cancer cells more susceptible to TRAIL-induced cell death.[3][23]





Click to download full resolution via product page



Caption: **Tubeimoside I** induces apoptosis via ROS generation, modulation of Bcl-2/Bax, and activation of MAPK pathways, while inhibiting the pro-survival PI3K/Akt/mTOR axis.

## **Signaling Pathways in Autophagy**

Autophagy is a catabolic process where cells degrade and recycle their own components, which can be either a pro-survival or pro-death mechanism in cancer.[20] TBM-I has a complex, context-dependent effect on autophagy.

#### **Induction of Autophagy via AMPK**

In several cancer cell types, such as hepatocellular carcinoma (HepG2) and colorectal cancer cells, TBM-I induces autophagy.[4][24][25] This induction is often mediated by the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[24][25] TBM-I increases the phosphorylation of AMPK, which in turn can initiate the autophagic process.[24] This leads to an increase in the expression of essential autophagy-related genes like Beclin 1 and the conversion of microtubule-associated protein 1 light chain 3 (LC3)-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[24]

#### **Inhibition of Autophagic Flux**

Interestingly, while TBM-I can initiate autophagy, it has also been shown to block the later stages of the process, known as autophagic flux.[4][14] In colorectal cancer cells, TBM-I treatment leads to the accumulation of autophagolysosomes by impairing their degradation, possibly by inhibiting lysosomal hydrolytic enzymes.[4][25] This blockage of autophagy flux contributes to TBM-I's cytotoxic effects, as the accumulation of dysfunctional autophagosomes can be detrimental to the cell.[4]

#### Regulation by Akt/mTOR and MEK/ERK Pathways

- Akt/mTOR Pathway: The Akt/mTOR pathway is a major inhibitor of autophagy. TBM-I's ability
  to suppress Akt and mTOR activity not only promotes apoptosis but also relieves the
  inhibition on autophagy, contributing to its induction.[20] In breast cancer cells, TBM-I
  induces a cytoprotective form of autophagy through the Akt-mediated pathway.[14][20]
- MEK/ERK Pathway: In melanoma cells, TBM-I causes hyperactivation of the MEK/ERK signaling cascade.[21][29] This sustained, high-level activation of an oncogenic pathway



induces a toxic stress that results in a partly disrupted, cytoprotective autophagy.[21][29][30]

Caption: **Tubeimoside I** induces autophagy via AMPK activation but can also block autophagic flux, creating a complex cellular response.

## **Experimental Protocols**

The following are generalized protocols for key experiments used to investigate the effects of TBM-I. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

### **Cell Viability Assay (CCK8/MTT)**

This assay measures the cytotoxic effect of TBM-I on cancer cells.

- Materials: 96-well plates, cancer cell lines, complete culture medium, Tubeimoside I (stock solution in DMSO), CCK8 or MTT reagent, microplate reader.
- Procedure:
  - Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
  - Treat the cells with various concentrations of TBM-I (e.g., 0, 2.5, 5, 10, 20, 40 μM) for 24,
     48, or 72 hours. Include a vehicle control (DMSO).[31]
  - Add 10 μL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.[4]
  - Measure the absorbance at 450 nm using a microplate reader.[4]
  - Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]

#### **Apoptosis Analysis by Annexin V-FITC/PI Staining**

This flow cytometry-based method quantifies the percentage of apoptotic cells.

 Materials: 6-well plates, TBM-I, phosphate-buffered saline (PBS), Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit, flow cytometer.



#### Procedure:

- Seed cells (e.g., 1x10<sup>6</sup> cells/well) in 6-well plates and treat with desired concentrations of TBM-I for 24 hours.[15]
- Harvest cells by trypsinization and wash twice with cold PBS.[15][32]
- Resuspend the cell pellet in 100 μL of 1X binding buffer provided in the kit.[15][21]
- Add 5 μL of Annexin V-FITC and 5-10 μL of PI to the cell suspension.[15][21][32]
- Incubate the cells for 15 minutes at room temperature in the dark.[15][32]
- Add 400 μL of 1X binding buffer to each sample.
- Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[32]

#### **Western Blotting for Protein Expression**

This technique is used to detect changes in the levels of specific proteins involved in the signaling pathways.

Materials: TBM-I treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF
membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-LC3B, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

#### Procedure:

- Lyse TBM-I treated cells in RIPA buffer to extract total protein.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize the data.

#### Intracellular ROS Detection

This assay measures the generation of ROS using a fluorescent probe.

- Materials: Fluorescent probe DCFH-DA, TBM-I treated cells, PBS, flow cytometer or fluorescence microscope.
- Procedure:
  - Treat cells with TBM-I for the desired time.
  - Harvest the cells and wash with PBS.
  - Incubate the cells with DCFH-DA (e.g., 10 μM) for 20-30 minutes at 37°C in the dark.[4]
  - Wash the cells to remove excess probe.
  - Measure the fluorescence intensity using a flow cytometer (excitation ~490 nm, emission ~530 nm) or visualize under a fluorescence microscope.[4] An increase in fluorescence indicates an increase in intracellular ROS levels.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca<sup>2+</sup> and caspase-dependent signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 4. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubeimoside-1 induces TFEB-dependent lysosomal degradation of PD-L1 and promotes antitumor immunity by targeting mTOR PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma [frontiersin.org]
- 8. Tubeimoside I Ameliorates Myocardial Ischemia-Reperfusion Injury through SIRT3-Dependent Regulation of Oxidative Stress and Apoptosis - ProQuest [proquest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubeimoside-1 induces apoptosis in human glioma U251 cells by suppressing PI3K/Akt-mediated signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Tubeimoside-1 inhibits proliferation and induces apoptosis by increasing the Bax to Bcl-2 ratio and decreasing COX-2 expression in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tubeimoside-1 induces glioma apoptosis through regulation of Bax/Bcl-2 and the ROS/Cytochrome C/Caspase-3 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via

#### Foundational & Exploratory





Promoting PTP1B in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]
- 23. KUMEL Repository: Tubeimoside-1 Enhances TRAIL-Induced Apoptotic Cell Death through STAMBPL1-Mediated c-FLIP Downregulation [kumel.medlib.dsmc.or.kr]
- 24. Tubeimoside I induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 28. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 29. Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- To cite this document: BenchChem. [Tubeimoside I signaling pathways in apoptosis and autophagy.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683684#tubeimoside-i-signaling-pathways-in-apoptosis-and-autophagy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com